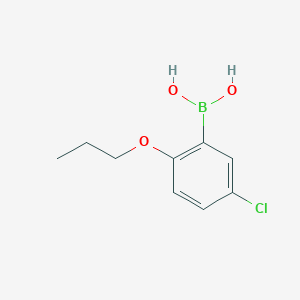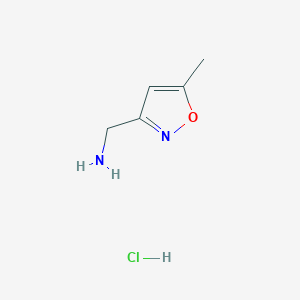
(5-Methylisoxazol-3-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related isoxazole compounds involves strategic reactions that can be adapted for the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride. For instance, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which is a common method for constructing isoxazole rings . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route . These methods could potentially be applied to the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques would be essential in confirming the structure of (5-Methylisoxazol-3-YL)methanamine hydrochloride, ensuring the correct isomer is obtained and verifying the presence of the methyl and methanamine functional groups on the isoxazole ring.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, N-methylisoxazolin-5-ones can be obtained by methylation of isoxazolin-5-ones or by reaction with N-methylhydroxylamine on β-oxoesters . The reactivity of the isoxazole ring in (5-Methylisoxazol-3-YL)methanamine hydrochloride would likely be influenced by the electron-donating methyl group and the electron-withdrawing methanamine group, affecting its chemical behavior in reactions such as bromination or hydrolysis.
Physical and Chemical Properties Analysis
The physical properties of isoxazole derivatives can vary significantly depending on the substitution pattern on the ring. For instance, differences in the solid-phase properties of 3-aryl and 4-aryl substituted compounds have been noted . The presence of a methanamine group in (5-Methylisoxazol-3-YL)methanamine hydrochloride would contribute to its physical properties, such as solubility and melting point, and could also influence its chemical stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
One area of application is in the synthesis of novel organic compounds. For instance, the compound has been used in the synthesis of derivatives with potential biological activities. A study by Rajanarendar et al. (2015) achieved the synthesis of novel 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via a nitro-nitrite rearrangement utilizing vinylogous nitroaldol adducts. These compounds were evaluated for their molecular properties, predicting potential as drug-like molecules (Rajanarendar et al., 2015).
Biochemical Research
In biochemical research, derivatives of (5-Methylisoxazol-3-YL)methanamine hydrochloride have shown promise. For example, iron(III) complexes incorporating this moiety have been studied for their photocytotoxicity and potential in cellular imaging under red light. Basu et al. (2014) synthesized iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives, demonstrating significant photocytotoxic effects in red light on various cell lines, pointing to potential applications in photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Applications
Compounds derived from (5-Methylisoxazol-3-YL)methanamine hydrochloride have been explored for their antimicrobial and antifungal properties. Rajanarendar et al. (2010) synthesized a series of derivatives and evaluated their efficacy against various bacterial and fungal strains, demonstrating good activity and suggesting potential for the development of new antimicrobial agents (Rajanarendar et al., 2010).
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVDXJVBWNBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-YL)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

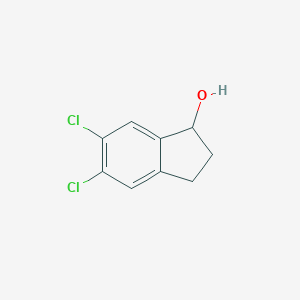
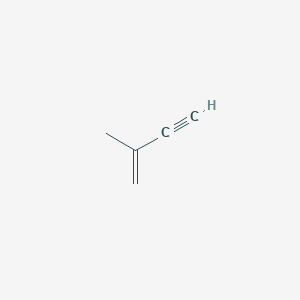

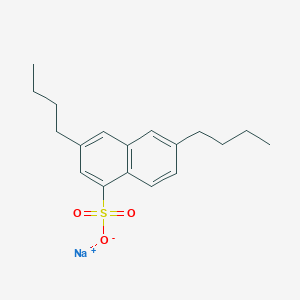
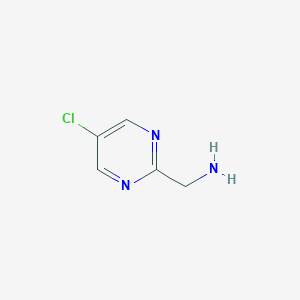
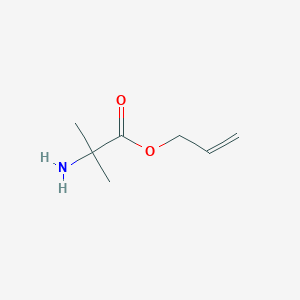

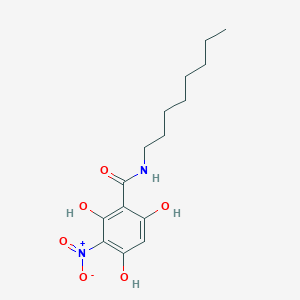
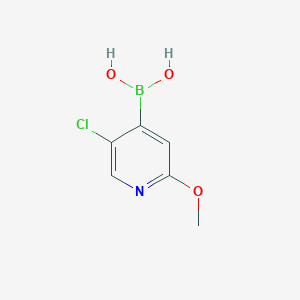
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
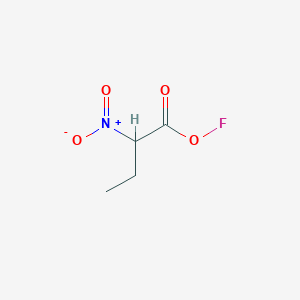
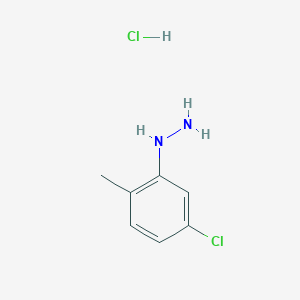
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
